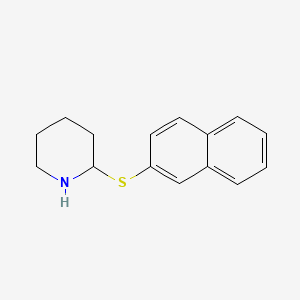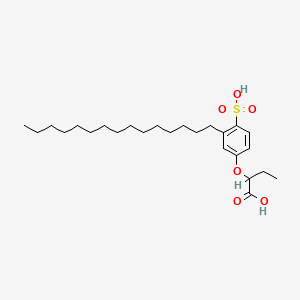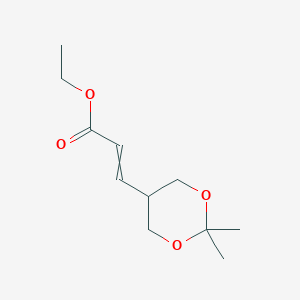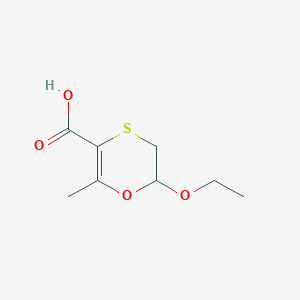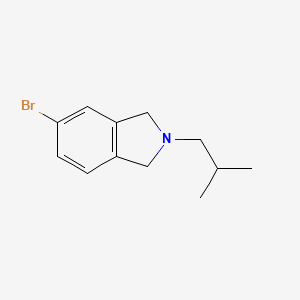![molecular formula C9H16N2O B13963499 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1,7-diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C9H16N2O It is characterized by a spirocyclic structure, which includes a four-membered ring fused to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of ethylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been studied as a covalent inhibitor of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The binding of the compound to the switch-II pocket of KRAS G12C leads to the inhibition of its activity, resulting in anti-tumor effects .
Comparaison Avec Des Composés Similaires
1,7-Diazaspiro[3.5]nonan-2-one: A structurally similar compound with a spirocyclic framework but lacking the ethyl group.
1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another related compound with an additional ethanone group.
Uniqueness: 7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and improves its metabolic stability, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
7-ethyl-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-2-11-5-3-9(4-6-11)7-8(12)10-9/h2-7H2,1H3,(H,10,12) |
Clé InChI |
MIKFCYIELGRGMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(CC1)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)
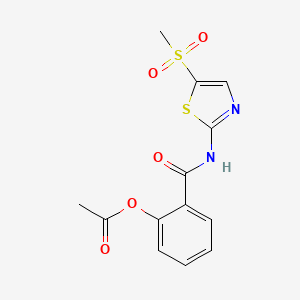
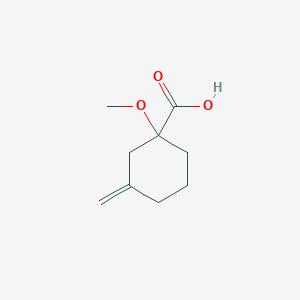
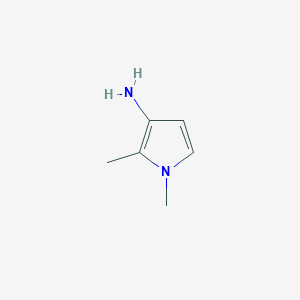
![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)
